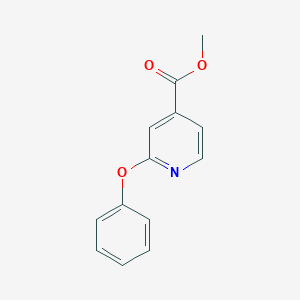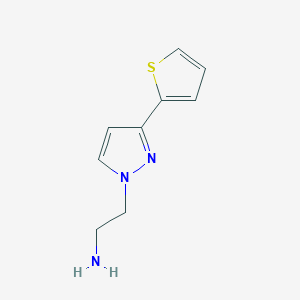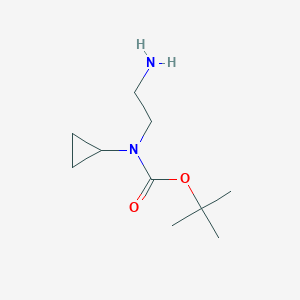
Methyl 2-Phenoxyisonicotinate
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for Methyl 2-Phenoxyisonicotinate were not found, it’s worth noting that the synthesis of an ester can be accomplished in several ways. For instance, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .Molecular Structure Analysis
Methyl 2-Phenoxyisonicotinate contains a total of 29 bonds; 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic ether, and 1 Pyridine .Applications De Recherche Scientifique
Catalysis and Chemical Reactions
- A study on Cu–Co Synergism in Cu1−xCoxFe2O4 Catalysis revealed insights into the methylation of phenol with methanol, showing how catalyst composition affects reaction outcomes. This research might be relevant as it involves methylation, a key reaction in organic synthesis, which could be applicable to compounds like Methyl 2-Phenoxyisonicotinate (Mathew et al., 2002).
Herbicide Action
- Research on Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate highlighted its action as a selective herbicide, offering insights into the mechanism of action of phenoxy compounds in plant growth and weed control, which might be indirectly related to the applications of Methyl 2-Phenoxyisonicotinate (Shimabukuro et al., 1978).
Antimicrobial Properties
- A study on Preservatives and Antimicrobials in Japanese Rivers identified 2-Phenoxyethanol and related compounds, highlighting their widespread use and environmental presence. This could be relevant since Methyl 2-Phenoxyisonicotinate may share similar applications or environmental considerations (Kimura et al., 2014).
Pharmacodynamic Response
- Research on Racial Differences in Pharmacodynamic Response to Nicotinates in human skin showed how structural variations in nicotinates affect their penetration and action, which could provide insights into how Methyl 2-Phenoxyisonicotinate might interact with biological systems (Berardesca & Maibach, 1990).
Safety And Hazards
While specific safety and hazard information for Methyl 2-Phenoxyisonicotinate was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. A safety data sheet for a similar compound, Methyl isonicotinate, indicates that it is a toxic compound and can cause skin irritation and serious eye irritation .
Propriétés
IUPAC Name |
methyl 2-phenoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)10-7-8-14-12(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLXHYDTMTQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Phenoxyisonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)
![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)



![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)

![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)

![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)